Lipid Peroxidation Inhibition: 15.3-Fold Greater Potency Than p-Methylaminophenol in Rat Liver Microsomes
In a direct head-to-head comparison within the same study, 4-(butylamino)phenol inhibited ascorbate-dependent lipid peroxidation in rat liver microsomes with an IC₅₀ of 0.3 mM, representing a 15.3-fold increase in potency over p-methylaminophenol (IC₅₀ = 4.6 mM) [1]. The longer-chain p-hexylaminophenol (IC₅₀ = 0.033 mM, 139.4-fold vs. C1) and p-octylaminophenol (IC₅₀ = 0.014 mM, 328.6-fold vs. C1) were more potent still, establishing that the butyl analog occupies a quantitatively defined intermediate position in the chain-length–potency gradient. For context, p-butylaminophenol was also approximately 10.7-fold more potent than all-trans-retinoic acid (IC₅₀ = 3.2 mM) and approximately 16.7-fold more potent than fenretinide (IC₅₀ = 5 mM) in the same assay system [1].
| Evidence Dimension | Inhibition of ascorbate-dependent microsomal lipid peroxidation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 mM (4-(butylamino)phenol, C4 alkyl chain) |
| Comparator Or Baseline | p-Methylaminophenol (C1): IC₅₀ = 4.6 mM; p-Hexylaminophenol (C6): IC₅₀ = 0.033 mM; p-Octylaminophenol (C8): IC₅₀ = 0.014 mM; Retinoic acid: IC₅₀ = 3.2 mM; Fenretinide: IC₅₀ = 5 mM |
| Quantified Difference | 15.3-fold more potent than C1; 10.7-fold more potent than retinoic acid; 16.7-fold more potent than fenretinide; 9.1-fold less potent than C6; 21.4-fold less potent than C8 |
| Conditions | Rat liver microsomes (0.5 mg protein/mL), 100 mM Tris–HCl (pH 7.5), 15 mM FeCl₃, 4 mM ADP, 1 mM ascorbic acid, 37 °C, 20 min incubation; MDA measured by TBA assay at 535 nm |
Why This Matters
For researchers procuring a lipid peroxidation inhibitor with intermediate chain-length properties, p-butylaminophenol provides a defined potency that is substantially higher than the methyl analog yet avoids the potential solubility or membrane-perturbation extremes of the octyl analog, enabling precise SAR studies or controlled antioxidant intervention.
- [1] Takahashi N, Tamagawa K, Kubo Y, Fukui T, Wakabayashi H, Honda T. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry. 2003;11(15):3255–3260. Table 1: IC₅₀ values for MDA production — 6 (C1): 4.6 mM; 5/C4: 0.3 mM; 4/C6: 0.033 mM; 3/C8: 0.014 mM; 7: 0.4 mM. Fold vs. 6: 15.3 (C4), 139.4 (C6), 328.6 (C8). View Source
